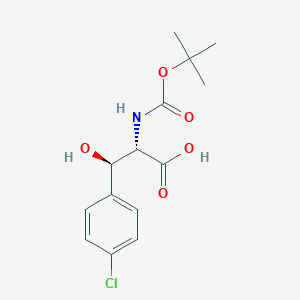

Boc-D-threo-3-(4-chlorophenyl)serine

Description

Significance as a Protected Amino Acid Derivative in Advanced Chemical Synthesis

In the field of advanced chemical synthesis, particularly in peptide synthesis, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions at reactive functional groups. Boc-D-threo-3-(4-chlorophenyl)serine exemplifies this principle, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial as it allows for the selective formation of peptide bonds at the carboxylic acid terminus without interference from the nucleophilic amino group. youtube.com

The Boc group is renowned for its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com This orthogonality to other protecting groups, which may be cleaved under basic or hydrogenolysis conditions, is a key advantage in the multi-step synthesis of complex peptides and other organic molecules. total-synthesis.com The presence of the Boc group enhances the stability and reactivity of the amino acid derivative in various chemical transformations, making it a versatile tool for chemists. chemimpex.com The synthesis of peptides often involves a repetitive cycle of coupling and deprotection, and the reliable performance of the Boc group in these steps is critical for achieving high yields and purity of the final product. youtube.com

Role within the threo-Stereochemical Class of β-Hydroxy-α-Amino Acids

This compound belongs to the threo-stereochemical class of β-hydroxy-α-amino acids. These are amino acids that possess two stereocenters, at the α- and β-carbon atoms, leading to the possibility of four stereoisomers (two diastereomeric pairs: erythro and threo). The threo designation refers to the relative configuration of the substituents around the Cα-Cβ bond.

The synthesis of β-hydroxy-α-amino acids with high stereoselectivity is a significant challenge in organic chemistry. nih.gov Various synthetic methods have been developed to control the diastereoselectivity of the reaction to favor the formation of either the threo or erythro isomer. acs.org For instance, the stereoselective synthesis of threo β-hydroxy α-amino acids can be achieved through methods like Grignard addition to serine aldehyde equivalents. acs.org The ability to selectively synthesize the threo isomer is crucial as the biological activity of peptides and other molecules containing β-hydroxy-α-amino acids is often highly dependent on their stereochemistry.

Contextualization within Non-Canonical Amino Acid Research and Serine Derivatives

This compound is classified as a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids commonly found in nature. The field of non-canonical amino acid research is rapidly expanding as the incorporation of these unique building blocks into peptides and proteins can impart novel properties, such as enhanced stability, altered conformation, and new biological activities.

As a derivative of serine, this compound is part of a broader class of compounds that have garnered significant interest in medicinal chemistry. Serine itself is a crucial amino acid involved in numerous physiological processes, and its derivatives are being investigated for a wide range of therapeutic applications. nih.gov For example, serine derivatives have been explored for their potential in treating conditions related to inflammation and lipid disorders. researchgate.net The presence of the 4-chlorophenyl group in this compound further distinguishes it from natural serine, offering unique steric and electronic properties that can be exploited in the design of new bioactive molecules.

Overview of Research Utility in Biochemical and Medicinal Chemistry Disciplines

The unique structural features of this compound make it a valuable tool in both biochemical and medicinal chemistry research. chemimpex.com In medicinal chemistry, it serves as a key building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. chemimpex.comchemimpex.com The incorporation of this non-canonical amino acid can lead to the development of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. For instance, it has been utilized in the synthesis of compounds targeting neurological disorders and cancer. chemimpex.comchemimpex.com

In the realm of biochemistry, this compound and similar serine derivatives are employed to study enzyme mechanisms and protein interactions. chemimpex.com For example, they can act as probes or inhibitors for enzymes such as serine proteases, which are involved in a multitude of physiological and pathological processes. mdpi.com The study of how these modified amino acids interact with biological targets provides valuable insights into cellular processes and can aid in the rational design of new drugs. The structural similarity to natural amino acids allows these derivatives to be recognized by enzymes, while the modifications can modulate their activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXOTOBWPXEFC-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for Boc D Threo 3 4 Chlorophenyl Serine and Analogues

Foundational Chemical Synthesis Approaches

The construction of the core structure of Boc-D-threo-3-(4-chlorophenyl)serine hinges on the stereocontrolled formation of a carbon-carbon bond between the α- and β-carbons and the establishment of the correct (2R, 3S) configuration. Key strategies include building from chiral serine-derived templates, stereoselective ring-opening of epoxides, and asymmetric hydrogenations of prochiral olefins.

One of the most powerful and frequently utilized methods for synthesizing β-hydroxy-α-amino acids involves the nucleophilic addition to chiral α-amino aldehydes derived from natural amino acids like serine. nih.gov These chiral building blocks, often referred to as serine aldehyde equivalents, possess a pre-existing stereocenter at the α-carbon, which directs the stereochemical outcome of the addition to the aldehyde carbonyl, thereby creating the second stereocenter at the β-carbon. A prominent example of such a serine aldehyde equivalent is (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, commonly known as Garner's aldehyde. nih.gov

The addition of organometallic reagents, such as Grignard reagents, to serine aldehyde equivalents is a direct method for forming the Cα-Cβ bond and introducing the desired aryl moiety. youtube.com For the synthesis of this compound, the key step is the reaction of a D-serine derived aldehyde with 4-chlorophenylmagnesium bromide. masterorganicchemistry.com

The diastereoselectivity of this addition is often predictable using the Felkin-Anh non-chelation transition state model. nih.gov This model posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent (the protected amino group) to minimize steric hindrance. This trajectory typically leads to the formation of the anti diastereomer as the major product, which corresponds to the desired threo configuration in the final amino acid. nih.gov The level of diastereomeric control can be influenced by the specific protecting groups on the serine aldehyde, the nature of the Grignard reagent, and the reaction conditions.

Table 1: Diastereoselectivity in Nucleophilic Additions to Garner's Aldehyde

| Nucleophile | Conditions | Major Diastereomer | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Phenylmagnesium bromide | THF, -78 °C | anti | >95:5 |

| Vinylmagnesium bromide | THF, -78 °C | anti | 90:10 |

| Allyltrimethylsilane/TiCl4 | CH2Cl2, -78 °C | syn | 5:95 |

This table presents representative data for additions to Garner's aldehyde to illustrate typical selectivities. Specific results for 4-chlorophenylmagnesium bromide may vary.

An alternative strategy to control the stereochemistry at the β-carbon involves an oxidation-reduction sequence. This method is particularly useful if the initial addition reaction (like a Grignard addition) provides the undesired erythro (syn) diastereomer or if a different synthetic route is pursued. The sequence begins with a protected β-hydroxy-α-amino acid, which is oxidized to the corresponding β-keto-α-amino acid derivative using standard oxidizing agents like Swern or Dess-Martin oxidation.

The subsequent diastereoselective reduction of the ketone is the critical step for establishing the final stereochemistry. The choice of reducing agent determines whether the erythro or threo diastereomer is favored. Reductions that are sterically controlled, often using bulky hydride reagents like L-Selectride®, can favor the syn (erythro) product. Conversely, chelation-controlled reductions, for example using zinc borohydride (B1222165) where the metal can coordinate to both the carbonyl oxygen and the α-amino group, can favor the formation of the anti (threo) alcohol. researchgate.net

Table 2: Diastereoselective Reduction of N-Boc-α-amino-β-ketones

| Reducing Agent | Typical Major Product | Rationale |

|---|---|---|

| NaBH4 | Variable/Low Selectivity | Small, non-selective hydride donor |

| LiBH4/CeCl3 (Luche Reduction) | anti (threo) | Favors attack on the less hindered face |

| L-Selectride® (Lithium tri-sec-butylborohydride) | syn (erythro) | Bulky reagent, steric approach control |

The introduction of the 4-chlorophenyl group at the β-position is a defining feature of the target molecule. The most direct method, as discussed previously, is the use of a 4-chlorophenyl organometallic reagent, such as 4-chlorophenylmagnesium bromide, in a Grignard addition to a D-serine aldehyde equivalent. nih.govyoutube.com

Other strategies for aryl substitution in the synthesis of β-aryl-α-amino acids exist, primarily involving cross-coupling reactions. While less direct for this specific target, these methods are valuable for creating analogues. For instance, a precursor containing a vinyl or halide handle at the β-position could undergo Suzuki, Heck, or Sonogashira coupling with an appropriate 4-chlorophenyl boronic acid, halide, or alkyne, respectively. These methods offer broad scope for introducing diverse aryl and heteroaryl groups.

An alternative disconnection approach for the synthesis of β-hydroxy-α-amino acids involves the ring-opening of a chiral epoxide. This strategy builds the amino alcohol framework by forming the C-N bond or C-O bond through nucleophilic attack on the oxirane ring. For this compound, a suitable precursor would be an enantiomerically pure 2,3-epoxy alcohol or ester, such as ethyl (2R,3R)-3-(4-chlorophenyl)glycidate.

The key to this method is the high regioselectivity and stereospecificity of the ring-opening reaction. researchgate.net The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. Nucleophilic attack by an amine or an azide (which can be later reduced to an amine) at the C2 position of the glycidate would yield the desired threo amino alcohol backbone. rsc.org Various catalysts, including Lewis acids and transition metals, have been developed to enhance the regioselectivity of epoxide opening, directing the nucleophile to the desired carbon atom. rsc.org

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity and is widely used in the synthesis of chiral amino acids. nih.govacs.org This approach starts with a prochiral precursor, typically an α,β-unsaturated amino acid derivative. For the synthesis of this compound, a suitable substrate would be (Z)-methyl 2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)acrylate.

The simultaneous reduction of the carbon-carbon double bond and the creation of the two adjacent stereocenters (at Cα and Cβ) is achieved using a chiral transition-metal catalyst under a hydrogen atmosphere. rsc.org Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP or DuPhos, are commonly employed. The specific enantiomer of the chiral ligand directs the hydrogen addition to one face of the substrate, thereby controlling the absolute stereochemistry of both newly formed chiral centers to yield the desired D-threo diastereomer with high selectivity.

Table 3: Chiral Catalysts for Asymmetric Hydrogenation of Acrylate Derivatives

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| [Rh(COD)(R,R-DuPhos)]BF4 | (Z)-α-(Acylamino)acrylates | >99% |

| Ru(OAc)2((S)-BINAP) | β-(Acylamino)acrylates | 97-99% |

| Ni(OAc)2/(S)-Binapine | β-Aryl β-(Acylamino)acrylates | 98-99% |

Diastereoselective Synthesis of β-Hydroxy-α-Amino Acids from Serine Aldehyde Equivalents

Role of the Boc Protecting Group in Synthesis Efficiency and Selectivity

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. In the synthesis of complex molecules like this compound, the Boc group plays a critical role in enhancing efficiency and controlling selectivity.

Strategies for N-tert-Butyloxycarbonylation of Amino Groups

The introduction of the Boc group, or N-tert-butyloxycarbonylation, is typically achieved by reacting the amino group of the substrate with di-tert-butyl dicarbonate (Boc)₂O. This reaction is often carried out in the presence of a base to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the carbonyl carbon of (Boc)₂O.

Several strategies have been developed to optimize this protection step, focusing on improving yield, chemoselectivity, and environmental friendliness. Common methods include:

Standard Basic Conditions: The reaction is often performed in a biphasic system of an organic solvent (like THF or dioxane) and water, with a base such as sodium hydroxide or sodium bicarbonate.

Catalyst-Free Conditions in Water: An environmentally benign approach involves carrying out the N-tert-butyloxycarbonylation in water without the need for any acid or base catalyst. This method has been shown to be highly chemoselective, avoiding common side products like isocyanates or ureas, and is effective for chiral amines and amino acid esters.

Use of Catalysts: Various catalysts can be employed to enhance the efficiency of the reaction. For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst. Other catalysts, such as iodine, have been used under solvent-free conditions at room temperature.

The choice of strategy depends on the specific substrate and the desired reaction conditions. For a molecule like 3-(4-chlorophenyl)serine, a key consideration would be to avoid racemization at the α-carbon.

Table 1: Comparison of N-tert-Butyloxycarbonylation Strategies

| Strategy | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Standard Basic Conditions | (Boc)₂O, Base (e.g., NaOH), Organic Solvent/Water | Well-established, generally high yields. | Requires organic solvents, potential for side reactions. |

| Catalyst-Free in Water | (Boc)₂O, Water, Room Temperature | Environmentally friendly, high chemoselectivity, avoids catalysts. | May have limited solubility for some substrates. |

| Catalytic Methods | (Boc)₂O, Catalyst (e.g., DMAP, Iodine), Solvent or Solvent-free | High efficiency, can be performed under mild conditions. | Requires removal of the catalyst, potential for catalyst-related side reactions. |

Orthogonal Protection Principles in Multistep Synthesis

In the synthesis of complex molecules with multiple functional groups, such as peptides or modified amino acids, it is often necessary to protect and deprotect different functional groups at various stages. The concept of orthogonal protection is a cornerstone of modern synthetic strategy. It involves using a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others.

A classic example of an orthogonal protection scheme in peptide synthesis is the use of the acid-labile Boc group for the α-amino group and base-labile protecting groups for the side chains of other amino acids. However, a more common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino terminus and acid-labile groups like tert-butyl (tBu) for the side chains.

In the context of synthesizing derivatives of this compound, which has a hydroxyl group in addition to the amino and carboxylic acid groups, an orthogonal strategy would be essential. For example, the amino group could be protected with Boc (acid-labile), while the hydroxyl group could be protected with a group that is stable to acid but removable under other specific conditions (e.g., a benzyl ether, removable by hydrogenolysis, or a silyl ether, removable with fluoride ions). This allows for selective modification at either the carboxylic acid or the hydroxyl group while the amino group remains protected.

Table 2: Examples of Orthogonal Protecting Group Pairs

| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition | Orthogonality |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Yes |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Bzl (Benzyl) | Hydrogenolysis (H₂/Pd) | Yes |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tBu (tert-butyl) | Acid (e.g., TFA) | Yes |

| TBDMS (tert-butyldimethylsilyl) | Fluoride ion (e.g., TBAF) | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Yes |

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds. Enzymes offer several advantages over traditional chemical catalysts, including high stereoselectivity (enantio- and diastereoselectivity), mild reaction conditions (aqueous environment, neutral pH, room temperature), and environmental sustainability. Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and novel synthetic routes.

Enzyme-Catalyzed Stereoselective Transformations for Chiral Building Blocks

Enzymes are inherently chiral and can distinguish between enantiomers or diastereomers of a substrate, making them ideal for the synthesis of optically pure molecules like D-threo-3-(4-chlorophenyl)serine. Various classes of enzymes are employed for the synthesis of chiral building blocks.

For the synthesis of β-hydroxy-α-amino acids, aldolases are particularly relevant. Threonine aldolases, for example, catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde. By selecting the appropriate aldolase (B8822740) and reaction conditions, it is possible to control the stereochemistry of the product. While many threonine aldolases produce the L-threo isomer, specific D-threonine aldolases can be used to synthesize the D-threo diastereomer. For instance, a low-specificity D-threonine aldolase has been used for the stereospecific resolution of DL-threo-3-[4-(methylthio)phenylserine], a close analog of the target compound, to produce the L-threo isomer, leaving the D-threo isomer behind nih.gov. This demonstrates the potential for enzymatic resolution to access the desired D-threo configuration.

Another class of enzymes, hydroxylases , can introduce a hydroxyl group into an amino acid backbone with high regio- and stereoselectivity. While less common than aldolase-based approaches for this class of compounds, the discovery and engineering of novel hydroxylases could provide a direct route to β-hydroxy-α-amino acids.

Hydrolase-Mediated Kinetic Resolutions and Desymmetrization Reactions

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral molecules. It involves the use of a chiral catalyst, often an enzyme, that reacts at a different rate with each enantiomer of the racemate. When the reaction is stopped at approximately 50% conversion, one enantiomer has been consumed to form a product, while the unreacted substrate is enriched in the other enantiomer.

Hydrolases , such as lipases, proteases, and acylases, are commonly used for kinetic resolutions due to their broad substrate scope and high enantioselectivity. In the context of synthesizing this compound, a racemic mixture of a suitable derivative of threo-3-(4-chlorophenyl)serine could be subjected to kinetic resolution.

For example, the racemic amino acid could be first N-acylated, and then an acylase could be used to selectively hydrolyze the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The separated D-enantiomer could then be deacylated and subsequently protected with a Boc group. Alternatively, a lipase could be used to selectively acylate one enantiomer of the racemic amino acid ester.

Desymmetrization is another powerful enzymatic strategy where a prochiral or meso compound is transformed into a chiral product. While less directly applicable to the synthesis of a specific diastereomer from a racemic mixture, it is a valuable tool in asymmetric synthesis.

Application of Aldol Condensation Reactions for β-Hydroxyl Amino Acid Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and is the key step in many synthetic routes to β-hydroxy-α-amino acids. The reaction involves the addition of an enolate of a carbonyl compound to an aldehyde or ketone. In the synthesis of 3-(4-chlorophenyl)serine, this would typically involve the reaction of a glycine enolate equivalent with 4-chlorobenzaldehyde.

Controlling the stereochemical outcome of the aldol reaction to selectively form the D-threo diastereomer is a significant challenge. Several strategies have been developed to address this:

Chiral Auxiliary-Mediated Aldol Reactions: A chiral auxiliary is temporarily attached to the glycine moiety to direct the stereochemical course of the aldol reaction. After the reaction, the auxiliary is removed to yield the chiral β-hydroxy-α-amino acid.

Catalytic Asymmetric Aldol Reactions: A chiral catalyst, such as a chiral Lewis acid or an organocatalyst (e.g., proline and its derivatives), is used to control the stereoselectivity of the reaction.

Enzyme-Catalyzed Aldol Reactions: As mentioned previously, aldolases can catalyze this reaction with high stereocontrol. The use of D-threonine aldolases is a promising biocatalytic approach to access the D-threo configuration. Research has shown that both L- and D-threonine aldolases can be used with a wide range of aldehydes, including aromatic ones, to produce the corresponding β-hydroxy-α-amino acids. While L-threonine (B559522) aldolases often show a preference for producing the threo isomer with aromatic aldehydes, the diastereoselectivity can be low in some cases nih.gov. Protein engineering and directed evolution are being used to improve the diastereoselectivity of these enzymes.

The choice of method depends on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of stereopurity.

Control of Stereochemistry in Multistep Pathways

In addition to biocatalytic methods, traditional organic synthesis provides a robust toolbox for controlling stereochemistry in the construction of complex molecules like this compound. These methods often rely on the manipulation of acyclic conformations, the strategic modification of existing chiral centers, and the use of chiral auxiliaries and ligands to induce asymmetry.

Diastereoselectivity Control via Acyclic Conformation Manipulation

Achieving high diastereoselectivity in acyclic systems is a fundamental challenge in organic synthesis. The spatial arrangement of substituents in the transition state of a reaction dictates the stereochemical outcome. Several predictive models have been developed to rationalize and control these outcomes, with the Felkin-Anh and Cram chelation models being particularly prominent.

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. It posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks along the least hindered trajectory, known as the Bürgi-Dunitz angle.

In contrast, the Cram chelation model is applicable when a chelating group (e.g., a protected hydroxyl or amino group) is present on the α-carbon. In the presence of a Lewis acid, a five-membered chelate ring can form between the Lewis acid, the carbonyl oxygen, and the chelating group. This rigidifies the conformation of the molecule, leading to a predictable trajectory for nucleophilic attack and often resulting in high diastereoselectivity. The choice of protecting group and Lewis acid can significantly influence whether a reaction proceeds via a chelation-controlled or a non-chelation-controlled pathway, thereby allowing for selective access to different diastereomers.

These models are crucial for designing synthetic routes to β-hydroxy-α-amino acids, where the relative stereochemistry of the α-amino and β-hydroxyl groups must be precisely controlled. By carefully selecting reagents and reaction conditions, chemists can manipulate the conformation of acyclic intermediates to favor the formation of the desired threo or erythro diastereomer.

Influence of Chiral Auxiliaries and Ligands in Asymmetric Induction

Asymmetric induction is a powerful strategy for creating new stereocenters with a high degree of stereocontrol. This can be achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate, or through the use of chiral ligands in combination with a metal catalyst.

Chiral auxiliaries , such as the well-known Evans oxazolidinones, are covalently attached to an achiral substrate to form a chiral intermediate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. This approach has been widely used in asymmetric aldol reactions, which are relevant to the synthesis of β-hydroxy-α-amino acids. For instance, an achiral N-acetyloxazolidinone can be enolized and reacted with an aldehyde to produce a syn- or anti-aldol adduct with high diastereoselectivity, depending on the choice of auxiliary and reaction conditions.

Chiral ligands are used in catalytic asymmetric synthesis. These ligands coordinate to a metal center to create a chiral catalyst. The chiral environment around the metal then influences the binding of the substrates and the subsequent bond-forming reaction, leading to the preferential formation of one enantiomer. A wide variety of chiral ligands have been developed for a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The use of chiral ligands is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Chemical Transformations and Reactivity Profile of Boc D Threo 3 4 Chlorophenyl Serine

Reactivity of the Chlorophenyl Aromatic System

Potential for Further Aromatic Functionalization

The chlorophenyl ring in Boc-D-threo-3-(4-chlorophenyl)serine is amenable to further functionalization, primarily through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The reactivity of the ring is dictated by the electronic properties of the existing substituents: the chlorine atom and the serine side chain. While the benzene (B151609) ring itself is relatively unreactive, requiring acid catalysts for reactions like halogenation or nitration, the substituents on the phenyl ring in this compound determine the position and rate of further substitution. masterorganicchemistry.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be limited by the deactivating nature of the chloro group. masterorganicchemistry.com

The directing effects of the existing groups on the aromatic ring determine the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the alkyl side-chain is also weakly activating and ortho-, para-directing. libretexts.org Therefore, incoming electrophiles are expected to add at the positions ortho or para to these groups. Given the para-position is already occupied by chlorine, further substitution would be directed to the positions ortho to the chlorine (C3 and C5).

Influence of Halogenation on Electronic and Steric Properties in Chemical Reactions

The presence of the chlorine atom on the phenyl ring has a dual electronic effect that significantly modulates the ring's reactivity. libretexts.org

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and thus slower to react in electrophilic aromatic substitutions compared to unsubstituted benzene. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions.

While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay of these effects is crucial in predicting the outcome of chemical reactions. Additionally, the chlorine atom introduces steric bulk, which can influence the approach of reagents to the adjacent (ortho) positions.

Table 1: Summary of Chlorine's Influence on the Aromatic System

| Effect | Description | Consequence for Reactivity |

| Inductive (-I) | Electron withdrawal from the ring via the sigma bond due to chlorine's electronegativity. | Deactivates the ring, making it less reactive towards electrophiles than benzene. |

| Resonance (+R) | Electron donation to the ring via pi-system from chlorine's lone pairs. | Increases electron density at ortho and para positions, directing incoming electrophiles to these sites. |

| Steric Hindrance | The physical size of the chlorine atom can obstruct access to the ortho positions. | Can disfavor substitution at the positions adjacent to the chlorine atom, potentially favoring the para position. |

Transformations Involving the Hydroxyl Group

The β-hydroxyl group of the serine moiety is a key site for chemical transformations, allowing for the introduction of various functional groups and the formation of complex molecular architectures.

O-Alkylation Strategies, including Photoinduced Decarboxylative Radical Reactions

Direct O-alkylation of the hydroxyl group in serine derivatives can be challenging but is achievable through specific strategies. A notable and mild method involves photoinduced decarboxylative radical reactions. acs.orgresearchgate.net In this approach, a serinyl acetic acid derivative undergoes a reaction with an organic photocatalyst. The process initiates with the decarboxylation of the acetic acid moiety, generating a radical which then couples with an acceptor molecule, leading to the O-alkylation of the serine's hydroxyl group. acs.orgresearchgate.net

This photochemical method is advantageous as it proceeds under mild conditions without racemization and allows for the connection of the serine side chain to other molecules like carbohydrates or other amino acids. acs.orgresearchgate.net For instance, photoinduced decarboxylative radical additions of serinyl acetic acids to electron-deficient alkenes have been successfully demonstrated. researchgate.net

Selective Derivatization of the β-Hydroxyl Functionality

Achieving selective derivatization of the β-hydroxyl group in the presence of other nucleophilic sites (like the amine and carboxylic acid) is a significant synthetic challenge. The hydroxyl group is generally less nucleophilic than an amine or thiol. nih.gov However, several strategies have been developed to target this functionality.

Enzymatic methods offer high selectivity. For example, l-threonine (B559522) transaldolases can catalyze reactions to generate β-hydroxy-α-amino acids with high selectivity. nih.gov Chemical methods often rely on specific reagents that have a preference for alcohol-based nucleophiles. One such approach involves the use of phosphorus(V)-based reagents that can exhibit strikingly selective reactivity towards serine residues over other nucleophilic amino acids. researchgate.netnih.govacs.org Aldol (B89426) reactions of glycine (B1666218) derivatives can also be employed to synthesize β-hydroxy α-amino acids, creating the hydroxyl functionality with stereochemical control. nih.govacs.org

Reactivity of the Carboxylic Acid and Boc-Protected Amine Functionalities

The terminal carboxylic acid and the N-Boc protected amine are fundamental to the use of this compound as a building block in peptide synthesis and other areas of organic chemistry.

The carboxylic acid group is a primary site of reactivity. It can undergo:

Esterification: Reaction with an alcohol, typically under acidic conditions or using a coupling agent, to form an ester. A common procedure involves reacting the N-Boc amino acid with an alkyl halide (like methyl iodide) in the presence of a mild base such as potassium carbonate. orgsyn.org

Amide Bond Formation: Coupling with an amine to form a peptide bond. This is the cornerstone of peptide synthesis and requires activation of the carboxylic acid, often with reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Decarboxylation: Removal of the carboxyl group as carbon dioxide. Photoredox catalysis has emerged as a powerful tool for the decarboxylation of N-Boc protected amino acids. nih.govnih.govprinceton.edu This process generates an α-amino radical, which can then be used in a variety of subsequent C-C or C-heteroatom bond-forming reactions, such as arylation or alkylation. princeton.eduacs.orgresearchgate.net

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality. Its reactivity is characterized by its stability and specific conditions for removal.

Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability allows for selective reactions at other parts of the molecule without affecting the protected amine.

Cleavage (Deprotection): The key feature of the Boc group is its lability under acidic conditions. It is readily removed by treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.

Table 2: Reactivity of Key Functional Groups

| Functional Group | Type of Reaction | Reagents/Conditions | Product |

| Carboxylic Acid | Esterification | Methyl iodide, K2CO3 | Methyl ester |

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, DCC) | Amide (Peptide bond) | |

| Decarboxylative Arylation | Aryl halide, Photoredox/Nickel Catalysis | Benzylic Amine | |

| Boc-Amine | Deprotection (Cleavage) | Trifluoroacetic Acid (TFA) or HCl | Free Amine |

Activation Strategies for Carboxylic Acid in Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid moiety of an amino acid to make it susceptible to nucleophilic attack by the amino group of another. For this compound, as with other Boc-protected amino acids, a variety of coupling reagents can be employed to facilitate this amide bond formation. The choice of reagent can influence reaction efficiency, and minimize side reactions, particularly racemization at the α-carbon.

Common strategies for the activation of the carboxylic acid of this compound include the use of carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. orgsyn.orgnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. orgsyn.orgnih.govnih.gov The combination of DIC with HOBt or HOAt is a common and effective method for peptide bond formation.

Phosphonium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents. sigmaaldrich.comresearchgate.net They convert the carboxylic acid into a more reactive OBt or OAt ester, respectively. sigmaaldrich.com Phosphonium salt-based methods are known for their high coupling efficiency, even with sterically hindered amino acids. sigmaaldrich.com

Uronium Salts : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are similar to phosphonium salts in their function, activating the carboxylic acid through the formation of an OBt ester. orgsyn.orgmissouri.edu These reagents are known for promoting rapid coupling with minimal racemization, especially when used in conjunction with HOBt. orgsyn.org

The following table summarizes some of the common coupling reagents and additives used for the activation of the carboxylic acid of Boc-protected amino acids like this compound.

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Cost-effective, but can lead to the formation of insoluble urea (B33335) byproducts (with DCC). Additives are crucial to suppress racemization. |

| Phosphonium Salts | PyBOP, HATU | --- | High coupling efficiency, suitable for sterically hindered amino acids. |

| Uronium Salts | HBTU, TBTU | HOBt | Fast reaction times and low racemization. |

Stability and Cleavage of the Boc Protecting Group under Various Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under specific acidic conditions. rsc.org

Stability:

The Boc group on this compound is stable to basic conditions and most nucleophiles, which allows for the selective manipulation of other functional groups in the molecule, such as the carboxylic acid (e.g., esterification). openaire.eu It is also stable to catalytic hydrogenolysis, a condition often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group. scilit.comorganic-chemistry.org

Cleavage:

The Boc group is readily cleaved under acidic conditions. rsc.orgorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. organic-chemistry.org

Common reagents and conditions for the deprotection of the Boc group include:

Trifluoroacetic Acid (TFA) : A common method is the use of neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgorganic-chemistry.org The reaction is typically fast and occurs at room temperature. organic-chemistry.org

Hydrochloric Acid (HCl) : Solutions of HCl in organic solvents such as dioxane, diethyl ether, or methanol (B129727) are also effective for Boc removal.

A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. In the context of peptides, this can be problematic for amino acids with nucleophilic side chains like methionine or tryptophan. To prevent this, "scavengers" such as anisole, thioanisole, or thiophenol are often added to the cleavage mixture to trap the tert-butyl cation. openaire.euwikipedia.org

The following table outlines the stability and cleavage conditions for the Boc group.

| Condition | Reagents | Effect on Boc Group | Notes |

| Acidic | TFA, HCl in organic solvents | Cleavage | The standard method for Boc deprotection. Scavengers may be needed to prevent side reactions. |

| Basic | NaOH, NaHCO₃, Triethylamine | Stable | Allows for reactions at other sites of the molecule. |

| Hydrogenolysis | H₂, Pd/C | Stable | Provides orthogonality with Cbz and other benzyl-type protecting groups. |

| Nucleophiles | Amines, Hydrazines | Stable | The Boc group is generally unreactive towards most nucleophiles. |

Conversion to Other Amino Acid Derivatives for Complex Molecular Assembly

The rich functionality of this compound allows for its conversion into a variety of other useful building blocks for the synthesis of complex molecules. These transformations often involve the hydroxyl group and the carboxylic acid.

Synthesis of Oxazolidinones : The vicinal amino alcohol functionality in serine derivatives can be cyclized to form oxazolidinones. This can be achieved through various methods, including reaction with phosgene (B1210022) or its equivalents. researchgate.netorganic-chemistry.org Chiral oxazolidinones are valuable auxiliaries in asymmetric synthesis. researchgate.net For instance, N-Boc protected alkynylamines have been shown to be converted into the corresponding alkylidene 2-oxazolidinones under mild conditions using a cationic Au(I) complex.

Synthesis of Aziridines : The conversion of amino alcohols to aziridines is another important transformation. While not directly reported for this compound, related N-tert-butanesulfinyl ketimino esters have been converted to α-quaternary aziridine-2-carboxylates with high diastereoselectivity. This suggests a potential pathway for the conversion of the subject compound into structurally complex aziridine (B145994) derivatives.

Mitsunobu Reaction : The secondary alcohol of this compound can be subjected to a Mitsunobu reaction to introduce a variety of functional groups with inversion of stereochemistry at the carbinol center. nih.govwikipedia.org This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). By using different nucleophiles in the Mitsunobu reaction, the hydroxyl group can be converted to an ester, ether, or even an azide, which can be further reduced to an amine, thus providing access to diastereomeric amino acids. wikipedia.org

Formation of Oxazines : Serine derivatives can be transformed into oxazine (B8389632) derivatives of γ-aryl-γ-hydroxy-α-amino acids in a one-pot process. organic-chemistry.org This transformation provides access to precursors of chiral amines. organic-chemistry.org

The following table provides a summary of some of these transformations.

| Starting Material Derivative | Reaction Type | Product Class | Key Reagents/Conditions |

| This compound | Intramolecular Cyclization | Oxazolidinone | Phosgene or equivalents, Au(I) catalysts for related systems |

| This compound | Aziridination (on related systems) | Aziridine | Aza-Corey-Chaykovsky reaction on related ketimino esters |

| This compound | Mitsunobu Reaction | Esters, Ethers, Azides, etc. | PPh₃, DEAD/DIAD, Nucleophile |

| This compound | One-pot transformation | Oxazine | Specific conditions for serine derivatives |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide Synthesis Methodologies

The primary application of Boc-D-threo-3-(4-chlorophenyl)serine is in peptide synthesis, where it functions as a non-natural amino acid monomer. chemimpex.com The Boc protecting group is instrumental in these processes, preventing self-polymerization and allowing for sequential, residue-by-residue assembly of peptide chains.

In Solid-Phase Peptide Synthesis (SPPS), this compound is utilized within the well-established Boc/Bzl protection strategy. beilstein-journals.orghongtide.com This methodology involves the stepwise addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. The use of the Boc group is foundational to this strategy, as it is stable to the coupling conditions but can be selectively removed with moderate acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. beilstein-journals.orghongtide.com

The incorporation of this compound follows the standard SPPS cycle. The specific side chain (4-chlorophenyl) and the beta-hydroxyl group may require orthogonal protection depending on the subsequent reaction conditions, although the hydroxyl is often left unprotected.

Table 1: Generalized Boc-SPPS Cycle for Incorporation of this compound

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The N-α-Boc group of the resin-bound peptide is removed. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | To expose the free N-terminal amine for coupling. hongtide.com |

| 2. Neutralization | The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized. | Diisopropylethylamine (DIPEA) in DCM or DMF | To generate the free amine nucleophile required for acylation. |

| 3. Activation | The incoming this compound is activated. | Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | To convert the carboxylic acid into a highly reactive species. |

| 4. Coupling | The activated amino acid is added to the resin. | Activated amino acid solution in DMF | To form the new peptide bond with the resin-bound peptide. |

This systematic approach allows for the precise and stereospecific insertion of the non-natural amino acid into a desired position within the peptide sequence.

Solution-phase peptide synthesis offers advantages for large-scale production and the synthesis of shorter peptide segments. google.com In this classical approach, this compound can be used either as a single monomer or as part of a di- or tri-peptide fragment, which is then coupled to another fragment in solution. google.comnih.gov The Boc/Benzyl protection scheme remains a common strategy, where the Boc group provides temporary N-terminal protection and benzyl-type esters can be used for C-terminal protection. nih.gov

A key challenge in solution-phase synthesis is maintaining the solubility of the growing, protected peptide fragments. The hydrophobic nature of the Boc group and the 4-chlorophenyl side chain can influence fragment solubility, necessitating careful solvent selection. chemimpex.com The synthesis proceeds by coupling activated carboxyl components with amine components in an appropriate organic solvent, followed by purification and deprotection steps to prepare for the subsequent fragment condensation.

The incorporation of non-natural amino acids like D-threo-3-(4-chlorophenyl)serine is a deliberate strategy to modify the physicochemical properties of the resulting peptide. The 4-chlorophenyl group significantly alters the character of the side chain compared to natural amino acids.

Stability: The D-amino acid configuration provides inherent resistance to degradation by common proteases (e.g., trypsin, chymotrypsin), which are stereospecific for L-amino acids. This greatly enhances the in-vivo half-life of the peptide. The Boc protecting group itself provides stability during the chemical reactions of synthesis. chemimpex.comchemimpex.com

Construction of Peptidomimetics and Non-Natural Amino Acid Conjugates

The unique structure of this compound makes it a powerful tool for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles.

Cyclic peptides often exhibit higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts due to reduced conformational flexibility. mdpi.com this compound can be incorporated as a key residue in the synthesis of linear peptide precursors destined for cyclization.

The general process involves:

Linear Precursor Synthesis: A linear peptide containing D-threo-3-(4-chlorophenyl)serine is assembled, typically via SPPS, using a Boc or Fmoc strategy. mdpi.comresearchgate.net

Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the resin, and side-chain protecting groups are removed, leaving the N- and C-termini free for the cyclization reaction.

Macrolactamization: The linear precursor is cyclized under high-dilution conditions in solution to favor intramolecular reaction over intermolecular polymerization. researchgate.net Coupling reagents like HATU or PyAOP are commonly used to facilitate the head-to-tail amide bond formation. mdpi.com

The inclusion of the D-amino acid can act as a "turn-inducer," helping the linear precursor adopt a conformation that is favorable for cyclization.

The designation "this compound" precisely defines the stereochemistry at both the α-carbon (D-configuration) and the β-carbon (threo relative stereochemistry). As a chiral building block, it allows for the direct and unambiguous introduction of this stereochemical arrangement into a target molecule.

During peptide synthesis, coupling methods are optimized to proceed without racemization of the α-carbon's chiral center. nih.gov Therefore, the inherent stereochemistry of the building block is faithfully transferred to the final peptide or peptidomimetic. This stereocontrol is critical because the three-dimensional structure of a peptide is paramount to its biological function. The specific orientation of the 4-chlorophenyl and hydroxyl groups, dictated by the D-threo configuration, will influence the peptide's folding, its ability to form key intramolecular hydrogen bonds, and its precise interaction with biological targets.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| Diisopropylethylamine | DIPEA |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |

| N,N-Dimethylformamide | DMF |

Role in the Synthesis of Chiral Scaffolds for Research Purposes

Beyond the synthesis of individual molecules, this compound is instrumental in the construction of larger, complex chiral scaffolds. These scaffolds form the core structures of molecules designed for specific research applications, including the investigation of biological processes and the generation of compound libraries for drug discovery.

The structural resemblance of this compound to natural amino acids makes it an excellent starting point for designing molecules that can interact with and probe biological systems. chemimpex.com By incorporating this building block, researchers can create peptides and small molecules that target specific enzymes or receptors. chemimpex.com

For instance, derivatives of this compound can be utilized in the synthesis of protease inhibitors. Proteases, particularly serine proteases, play crucial roles in numerous physiological and pathological processes, making them important drug targets. nih.govnih.gov The specific stereochemistry and the presence of the chlorophenyl group in this compound can contribute to the binding affinity and selectivity of the resulting inhibitor. The synthesis of peptidyl inhibitors often involves the sequential coupling of amino acids, where the unique properties of this building block can be leveraged to explore the inhibitor's interaction with the enzyme's active site. nih.gov

Furthermore, analogous compounds have been shown to be precursors in key biological pathways. For example, L-threo-3,4-dihydroxyphenylserine (L-DOPS) is a known precursor to the neurotransmitter norepinephrine. ijpsonline.com Studies on the metabolism of L-DOPS have provided insights into its neurological effects. ijpsonline.com By extension, molecules derived from this compound could be designed as probes to investigate related neurological or other biological pathways.

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse compounds, known as a library, for high-throughput screening in drug discovery and other research areas. wikipedia.orgresearchgate.net The "split-and-pool" synthesis method is a cornerstone of this approach, allowing for the efficient creation of vast libraries of peptides and other oligomers on a solid support. wikipedia.orgresearchgate.net

In this methodology, a solid support resin is divided into multiple portions, and a different building block is coupled to each portion. The portions are then pooled and mixed thoroughly before being split again for the next coupling step. wikipedia.org This process is repeated, and at each step, the diversity of the library increases exponentially.

This compound is an ideal building block for inclusion in such combinatorial libraries. Its unique structure, differing from the 20 proteinogenic amino acids, introduces significant chemical diversity into the resulting library. The presence of the 4-chlorophenyl group can introduce specific steric and electronic properties that can lead to novel binding interactions with biological targets. By incorporating this and other unique amino acid derivatives, chemists can generate libraries with a broader range of chemical functionalities and three-dimensional shapes, increasing the probability of discovering novel bioactive compounds. researchgate.net

Engagement in Biochemical Research and Mechanistic Investigations

Utilization in Investigating Protein-Protein Interactions and Enzyme Catalysis

The specific structure of Boc-D-threo-3-(4-chlorophenyl)serine makes it a useful component for synthesizing custom peptides to investigate protein-protein interactions (PPIs) and enzyme catalysis. chemimpex.com Researchers can incorporate this non-natural amino acid into peptide sequences to probe the binding sites of proteins or the active sites of enzymes.

Protein-Protein Interactions: PPIs are fundamental to most biological processes, and their dysregulation is often linked to disease. drugdiscoverychemistry.com Peptides that can mimic or disrupt these interactions are critical research tools. By incorporating this compound, scientists can create peptides with modified structures and improved stability. The 4-chlorophenyl group can introduce specific steric or electronic interactions that influence binding affinity and specificity with a target protein, helping to map interaction interfaces or develop inhibitors. nih.gov

Enzyme Catalysis: This compound is particularly relevant for studying enzymes that process amino acids, such as proteases. Serine proteases, for example, feature a catalytic triad often involving a serine residue that is crucial for their function. youtube.comnih.gov Synthetic peptides containing this compound can be used as substrates or inhibitors to study the mechanism of these enzymes. chemimpex.com The D-configuration and the bulky chlorophenyl group can influence how the peptide fits into the enzyme's active site, providing insights into substrate specificity and the catalytic mechanism. nih.gov

Exploration of Cellular Processes and Disease Mechanisms through Chemical Probes

Chemical probes are small molecules used to study the function of proteins and other biomolecules within a cellular context. probes-drugs.org this compound can serve as a precursor or a component of such probes for exploring cellular pathways and disease mechanisms. chemimpex.com

Its application is relevant in studying serine metabolism, which is a central node in various biosynthetic pathways essential for cell proliferation. nih.govresearchgate.net Dysregulation of serine metabolism is a hallmark of certain diseases, including cancer. nih.govnih.gov Chemical probes derived from this compound can be designed to interact with specific enzymes in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH) or phosphoserine aminotransferase 1 (PSAT1). nih.govresearchgate.net By tracking the interactions of these probes, researchers can gain a better understanding of how these pathways function in healthy versus diseased cells. Activity-based probes (ABPs), for instance, can be used to profile the activity of entire enzyme families, like serine hydrolases, which play diverse roles in cellular processes. stanford.edu

Role in D-Amino Acid Research, Specifically D-Serine Metabolism and Neuromodulation in Model Systems

While most amino acids in mammals are in the L-form, D-serine has been identified as a critical neuromodulator in the central nervous system. nih.gov It acts as a co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are essential for excitatory neurotransmission and cognitive functions. nih.govnih.gov

The metabolism of D-serine is controlled by two key enzymes: serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades it. nih.govnih.gov Abnormal D-serine metabolism has been linked to neurological and psychiatric disorders. This compound, as a stable, non-metabolizable analog of D-serine, is a valuable tool for studying this system. It can be used in model systems to probe the structure and function of the D-serine binding site on NMDA receptors without being degraded by DAAO. Its unique structure can help elucidate the specific interactions necessary for receptor activation and neuromodulation. chemimpex.com The presence of D-amino acids in peptides can also significantly influence their biological activity. mdpi.com

Application in Analytical Methods for Detection and Quantification of Amino Acids and Peptides in Research Samples

Accurate detection and quantification of amino acids and peptides in biological samples are crucial for biochemical research. chemimpex.com this compound can be utilized in the development and validation of these analytical methods. chemimpex.com

Due to its non-natural structure, it is not typically present in biological samples, making it an excellent candidate for an internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov When analyzing complex mixtures like brain homogenates or plasma, an internal standard is added at a known concentration to correct for sample loss during preparation and analysis, thereby improving the accuracy and precision of quantification. nih.govnih.gov For instance, in methods developed to separate and quantify D- and L-serine, a stable, structurally similar compound is needed for reliable measurement. nih.govresearchgate.net The compound can also be used to develop new derivatization techniques or separation protocols for challenging analyses of amino acid enantiomers. nih.gov

Table 1: Summary of Research Applications

| Research Area | Specific Application of this compound | Investigated Biological Systems |

| Protein-Protein Interactions | Incorporation into synthetic peptides to probe binding interfaces and develop inhibitors. chemimpex.com | Protein complexes, signaling pathways. drugdiscoverychemistry.com |

| Enzyme Catalysis | Use as a component of synthetic substrates or inhibitors to study enzyme mechanisms. chemimpex.com | Serine proteases, amino acid metabolizing enzymes. youtube.comnih.gov |

| Chemical Biology | Building block for chemical probes to investigate cellular pathways. chemimpex.com | Serine metabolism pathways, serine hydrolase activity. nih.govstanford.edu |

| Neuroscience | Use as a stable D-serine analog to study NMDA receptor function and D-amino acid metabolism. nih.gov | NMDA receptors, Serine Racemase (SR), D-amino acid oxidase (DAAO). nih.gov |

| Analytical Chemistry | Employed as an internal standard for the quantification of amino acids and peptides in biological samples. chemimpex.com | HPLC-based analysis of plasma, urine, and tissue homogenates. nih.govnih.gov |

Theoretical and Computational Studies Pertaining to Boc D Threo 3 4 Chlorophenyl Serine

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of Boc-D-threo-3-(4-chlorophenyl)serine, which in turn dictates its biological activity and chemical reactivity. The flexibility of the molecule arises from the rotation around several single bonds, defined by key dihedral angles: phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and chi (χ, N-Cα-Cβ-Cγ).

Computational conformational analysis of similar Boc-protected amino acid derivatives is often performed using a combination of molecular mechanics and quantum mechanics, most notably Density Functional Theory (DFT). nih.govdoi.org The process typically begins with a systematic or stochastic search of the conformational space to identify low-energy structures. doi.org For a molecule like this compound, this would involve rotating the key dihedral angles and the orientations of the Boc-protecting group and the chlorophenyl side chain.

Studies on analogous dipeptides, such as n-formyl-D-serine-D-alanine-NH2, have successfully used DFT methods like B3LYP and M06-2X with basis sets such as 6-311+G(d,p) to map the potential energy surface. nih.gov Such an analysis for this compound would likely reveal several stable conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonds, steric hindrance, and other non-covalent interactions. For instance, hydrogen bonding between the N-H group, the carbonyl of the Boc group, and the hydroxyl group of the serine backbone can significantly stabilize certain conformations. nih.gov

The results of such a conformational search can be visualized using a Ramachandran-like plot, which maps the relative energies of conformers as a function of the φ and ψ dihedral angles. The most stable conformers would occupy the low-energy regions of this map.

Table 1: Hypothetical Stable Conformers of this compound and Their Calculated Properties

| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | -150 | 150 | 0.00 | Hydrogen bond (N-H···O=C of Boc) |

| 2 | -60 | 140 | 1.25 | Hydrogen bond (O-H···O=C of carboxyl) |

| 3 | -80 | -70 | 2.10 | Steric repulsion minimized |

| 4 | 60 | 60 | 3.50 | Less favorable steric interactions |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the mechanisms of chemical reactions at the electronic level. chemimpex.com For the synthesis of this compound, DFT can be employed to elucidate the pathways of key synthetic steps, such as the introduction of the Boc protecting group or the formation of the chlorophenylserine backbone.

By modeling the reactants, products, and potential transition states, DFT calculations can map out the entire energy profile of a reaction. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step (the step with the highest activation energy), and predict the stereoselectivity of the reaction. For example, in a hypothetical synthesis step, DFT could be used to compare different pathways, such as an SN2 versus an elimination reaction, by calculating the energy barriers for each.

The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate results. nih.govresearchgate.net Solvation effects, which are important in real-world reactions, can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Computational Prediction of Reactive Sites and Structural Stability

DFT calculations provide valuable information about the electronic structure of a molecule, which can be used to predict its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the location of the HOMO and LUMO can pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively. For example, the HOMO might be localized on the electron-rich chlorophenyl ring or the oxygen atoms, suggesting these are sites for electrophilic attack. Conversely, the LUMO might be centered on the carbonyl carbon of the carboxylic acid, indicating a site for nucleophilic attack.

Other quantum chemical descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can also be calculated to provide a more detailed picture of the molecule's reactivity.

Table 2: Hypothetical Calculated Electronic Properties for this compound

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 |

| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | 6.5 |

| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | 1.2 |

| Chemical Hardness (η) | Resistance to change in electron distribution (ΔE/2) | 2.65 |

Note: This table is illustrative. The values are typical for a stable organic molecule and would need to be confirmed by specific DFT calculations.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data in Structural Assignments

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a molecule. mdpi.comresearchgate.net DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. researchgate.netchemrxiv.orgchemrxiv.org

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. researchgate.net By calculating the NMR spectra for different low-energy conformers identified in the conformational analysis, a weighted average spectrum can be generated based on the Boltzmann population of each conformer. This theoretical spectrum can then be compared to the experimental NMR spectrum. A good correlation between the predicted and experimental data provides strong evidence for the proposed structure and its dominant conformation in solution. doi.orgchemrxiv.orgchemrxiv.org

Similarly, the vibrational frequencies and intensities for the IR spectrum can be calculated. mdpi.com These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. Comparing the calculated and experimental IR spectra can help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Carboxyl C=O | 173.5 | 174.1 | -0.6 |

| Boc C=O | 156.2 | 156.9 | -0.7 |

| Cα | 58.9 | 59.5 | -0.6 |

| Cβ | 72.1 | 72.8 | -0.7 |

| C-Cl (aromatic) | 134.0 | 134.5 | -0.5 |

| C-H (aromatic) | 129.5 | 130.0 | -0.5 |

Note: This table is for illustrative purposes. A strong correlation with minimal differences between experimental and calculated values would support the structural assignment.

Broader Academic Implications and Emerging Research Directions

Advancements in Asymmetric Synthetic Methodologies Facilitated by threo-Serine Derivatives

The use of enantiomerically pure compounds from the "chiral pool," such as serine derivatives, is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of complex chiral molecules. mdpi.comwikipedia.org Threo-serine derivatives, including Boc-D-threo-3-(4-chlorophenyl)serine, serve as powerful chiral synthons, where the pre-existing stereocenter directs the formation of new chiral centers with high selectivity. mdpi.com This substrate-controlled approach is fundamental in the total synthesis of numerous bioactive natural products and pharmaceuticals. mdpi.comnih.gov

A notable application is in the diastereoselective synthesis of complex molecules. For instance, L-serine derivatives have been instrumental in the total synthesis of natural products like (+)-erysotramidine. mdpi.com In such syntheses, the chirality of the serine backbone orchestrates stereoselective cyclizations, minimizing undesired non-bonding interactions and favoring the formation of the desired product with high precision. mdpi.com Similarly, D-serine derivatives have been employed in the enantioselective synthesis of (−)-α-kainic acid, showcasing the versatility of these building blocks in achieving specific stereochemical outcomes. mdpi.com

Furthermore, the divergent behavior of serine and threonine derivatives in synthetic applications highlights their nuanced roles. For example, in solid-phase peptide synthesis, glycosylated threonine derivatives are less prone to epimerization compared to their serine counterparts, a crucial factor for maintaining the integrity of the desired product. nih.gov Advanced methodologies, such as the nih.govnih.gov-sigmatropic rearrangement of allyl carbamates derived from serine, have been developed to synthesize unnatural α-substituted serine derivatives, further expanding the synthetic toolkit. researchgate.net

Table 1: Examples of Asymmetric Syntheses Utilizing Serine Derivatives

Target Molecule Serine Derivative Used Key Synthetic Strategy Significance (+)-Erysotramidine L-serine methyl ester Stereoselective Michael cyclization Demonstrates substrate-controlled diastereoselectivity. mdpi.com (−)-α-Kainic acid D-serine methyl ester HCl SmI2-catalyzed [3+2] intramolecular cycloaddition Highlights use in complex cyclization reactions. mdpi.com D-threo-sphingosine L-serine Stereodivergent synthesis Shows conversion to other important chiral molecules. Glycopeptides Glycosylated threonine/serine derivatives Solid-phase peptide synthesis Evaluates stereochemical stability (epimerization). frontiersin.org

Development of New Research Tools and Probes for Chemical Biology Studies

The structural scaffold of threo-serine is readily adaptable for the creation of sophisticated molecular probes essential for chemical biology. These tools are designed to investigate complex biological systems, such as tracking post-translational modifications and profiling enzyme activity. nih.govfrontiersin.orgnih.gov this compound itself is utilized in biochemical research to explore protein interactions and enzymatic activities, providing insights into cellular mechanisms.

A significant area of development is in activity-based protein profiling (ABPP), which uses activity-based probes (ABPs) to visualize and characterize enzyme function within complex biological mixtures. nih.govfrontiersin.org Serine hydrolases, a vast and functionally diverse enzyme family, are primary targets for such probes. nih.govthermofisher.com ABPs are often designed with a reactive group (or "warhead") that covalently binds to the active site serine residue of these enzymes, an affinity tag for enrichment, and sometimes a reporter group for detection. nih.govthermofisher.comfrontiersin.org For instance, fluorophosphonate-based probes have been widely used to label active serine hydrolases, enabling the study of their roles in processes from lipid metabolism to cell signaling. frontiersin.orgthermofisher.com

Moreover, serine and threonine derivatives are central to creating probes for studying protein phosphorylation. Methodologies have been developed that involve the chemical modification of phosphorylated serine/threonine residues, followed by derivatization with a multifunctional probe molecule. This allows for the selective enrichment and identification of phosphopeptides from complex mixtures, which is crucial for understanding signal transduction pathways. nih.gov Isotopically labeled amino acids, such as L-threo-[1-¹³C, 2,3-²H₂]amino acids, have also been synthesized to serve as probes for the detailed conformational analysis of peptide side chains by NMR spectroscopy.

Innovative Biocatalytic Engineering for Stereoselective Chemical Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable and highly selective alternative to traditional chemical synthesis. mdpi.comnih.gov The intrinsic chirality of enzymes makes them ideal for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. mdpi.comfrontiersin.org Recent advances in metabolic engineering and synthetic biology have enabled the development of robust, whole-cell biocatalysts and engineered enzymes for specific, stereoselective transformations. nih.govnih.govnih.gov

A compelling example is the production of L-threo-3,4-dihydroxyphenylserine (DOPS), a therapeutic for Parkinson's disease. Researchers have engineered Escherichia coli to express an L-threonine (B559522) aldolase (B8822740) from Streptomyces avelmitilis. nih.gov This whole-cell biocatalyst facilitates the asymmetric aldol (B89426) condensation of 3,4-dihydroxybenzaldehyde (B13553) and glycine (B1666218) to produce L-threo-DOPS with high stereoselectivity. nih.gov The process was significantly enhanced through systematic optimization of reaction parameters, demonstrating the power of biocatalytic engineering. nih.gov More recently, the merger of photoredox catalysis with pyridoxal (B1214274) 5′-phosphate (PLP) biocatalysis has created a novel "pyridoxal radical biocatalysis" platform, enabling the synthesis of valuable noncanonical amino acids with high stereocontrol. nsf.govresearchgate.netnih.gov

Table 2: Optimization of Biocatalytic L-threo-DOPS Synthesis